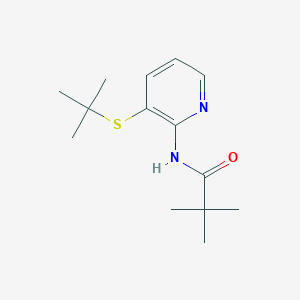

N-(3-叔丁基硫代基-吡啶-2-基)-2,2-二甲基-丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

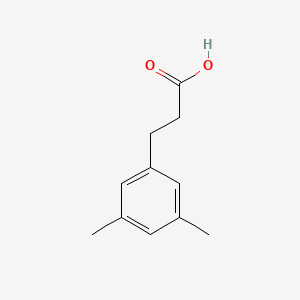

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound that likely shares structural similarities with N-tert-butanesulfinyl imines, which are known for their versatility in the asymmetric synthesis of amines. These compounds are typically derived from tert-butanesulfinamide, a chiral auxiliary that has been extensively used in stereoselective synthesis. The tert-butylsulfanyl group in the compound suggests that it may be involved in similar synthetic applications, particularly in the creation of chiral amines and N-heterocycles that are important in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields high enantioenriched amines, which can be further modified to produce a variety of biologically active compounds. Given the structural features of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide, it is plausible that similar synthetic routes could be employed for its production, utilizing the tert-butylsulfanyl group as a chiral directing group .

Molecular Structure Analysis

The molecular structure of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not explicitly detailed in the provided papers. However, based on the name, the compound likely contains a pyridine ring, a tert-butylsulfanyl substituent, and a dimethyl-propionamide moiety. The presence of these functional groups indicates that the compound could exhibit interesting electronic and steric properties, which might influence its reactivity and potential as a ligand in asymmetric catalysis .

Chemical Reactions Analysis

While the specific chemical reactions of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide are not described, the literature on N-tert-butanesulfinyl imines suggests that these compounds are reactive towards a variety of nucleophiles. The tert-butanesulfinyl group itself is known to be a good leaving group after nucleophilic addition, which could be applicable to the compound . This reactivity is essential for the synthesis of a wide range of enantioenriched amines and could be leveraged in the development of new synthetic methodologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide are not directly reported in the provided papers. However, compounds with tert-butanesulfinamide as a precursor are generally known for their stability and ease of handling, which are advantageous for synthetic applications. The tert-butylsulfanyl and pyridinyl groups may confer additional stability and solubility characteristics that could be beneficial in various chemical processes. Moreover, the chiral nature of such compounds is critical for their use in asymmetric synthesis, which is a key aspect of their utility in producing pharmaceuticals .

科学研究应用

手性亚磺酰胺在不对称合成中的应用

手性亚磺酰胺,包括叔丁基亚磺酰胺,被认为是用于胺及其衍生物立体选择性合成的优异手性助剂。特别是叔丁基亚磺酰胺,已成为不对称合成的黄金标准,能够合成结构多样的N-杂环,如哌啶、吡咯烷、氮杂环丁烷及其稠合变体。这些化合物是许多天然产物和治疗相关分子的关键结构基序,突出了手性亚磺酰胺在药物化学和药物发现过程中的重要性(Philip等人,2020)。

杂环N-氧化物衍生物在药物应用中的应用

源自吡啶和吲唑等杂环N-氧化物衍生物的合成和应用,强调了它们在有机合成、催化和药物化学中的重要性。这些衍生物已展示出卓越的功能,在形成金属配合物、设计催化剂和促进不对称合成中发挥着至关重要的作用。值得注意的是,N-氧化物化合物已被研究其在治疗多种疾病(包括癌症、细菌感染和炎症)中的潜力,展示了它们在药物开发中的多功能性和重要性(Li等人,2019)。

杂环合成中的杂化催化剂

杂化催化剂在合成5H-吡喃并[2,3-d]嘧啶支架中发挥了重要作用,这是制药行业的关键前体,因为它们具有广泛的合成适用性和生物利用度。使用多种杂化催化剂,包括有机催化剂、金属催化剂和绿色溶剂,促进了通过一锅多组分反应开发各种取代衍生物。这种方法强调了催化剂在提高药物化学中化学合成的效率和可持续性方面的不断演变的作用(Parmar等人,2023)。

木聚糖衍生物在生物聚合物工程中的应用

将木聚糖改性为具有特定官能团的醚和酯,为创建具有定制化特性的生物聚合物开辟了新的途径。通过与单氯醋酸钠和其他试剂反应合成的这些衍生物,其应用范围从药物递送延伸到用作抗菌剂。木聚糖基纳米颗粒和阳离子衍生物的开发例证了天然多糖与先进材料和生物医学应用的整合(Petzold-Welcke等人,2014)。

属性

IUPAC Name |

N-(3-tert-butylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-11-10(8-7-9-15-11)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEGKCCMYHKSKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592047 |

Source

|

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

551950-44-8 |

Source

|

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)